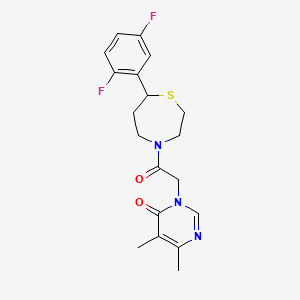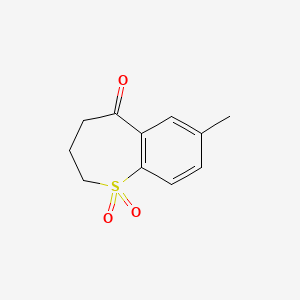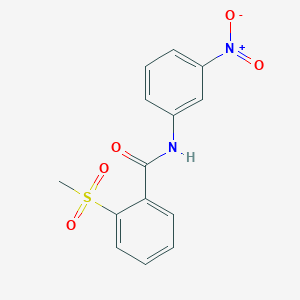
5,5'-((methylazanediyl)bis(methylene))bis(pyrimidine-2,4(1H,3H)-dione) hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a uracil derivative . It’s a bispyrimidine dione derivative, which has been designed as an effective HIV capsid protein inhibitor . The molecular formula of this compound is C11H14ClN5O4 .
Synthesis Analysis
The synthesis of bispyrimidine dione and tetrapyrimidine dione derivatives, including this compound, was achieved from uracil and aromatic aldehydes in the presence of HCl using a novel methodology .Molecular Structure Analysis
The molecular structure of this compound includes a methylazanediyl group bridging two methylene groups, which are each connected to a pyrimidine-2,4(1H,3H)-dione .Chemical Reactions Analysis
The compound was initially docked with an HIV capsid protein monomer to rationalize the ideas of design and to find the potential binding modes .Physical And Chemical Properties Analysis
The average mass of this compound is 315.713 Da, and its monoisotopic mass is 315.073425 Da .Applications De Recherche Scientifique
- Pyrimido[4,5-d]pyrimidine analogs exhibit promising biological activities. Some notable applications include:
Biological Applications
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyl-methylamino]methyl]-1H-pyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4.ClH/c1-16(4-6-2-12-10(19)14-8(6)17)5-7-3-13-11(20)15-9(7)18;/h2-3H,4-5H2,1H3,(H2,12,14,17,19)(H2,13,15,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWNTRACYMLZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CNC(=O)NC1=O)CC2=CNC(=O)NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-((methylazanediyl)bis(methylene))bis(pyrimidine-2,4(1H,3H)-dione) hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2467570.png)

![3,4-dimethyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2467576.png)
![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2467577.png)
![3-Methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2467578.png)

![(Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2467580.png)



![N-(3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2467587.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2467588.png)
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B2467590.png)